
L-Lysyl-L-seryl-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-seryl-L-prolyl-L-proline is a tetrapeptide composed of four amino acids: lysine, serine, proline, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-serine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers that follow the same principles as SPPS but on a larger scale. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
L-Lysyl-L-seryl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various alkylating or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction may lead to a modified peptide backbone.
科学的研究の応用
L-Lysyl-L-seryl-L-prolyl-L-proline has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
作用機序
The mechanism of action of L-Lysyl-L-seryl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate immune responses or inflammation . The exact pathways and targets can vary depending on the biological context and the specific modifications of the peptide.
類似化合物との比較
Similar Compounds
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Another tetrapeptide with similar amino acid composition but different sequence and properties.
L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: A pentapeptide with additional lysine residues, which may alter its biological activity and solubility.
Uniqueness
L-Lysyl-L-seryl-L-prolyl-L-proline is unique due to its specific sequence and the presence of two proline residues, which can influence its structural conformation and biological activity. This distinct structure may confer unique properties, such as enhanced stability or specific receptor binding affinity.
特性
CAS番号 |
915224-04-3 |
|---|---|
分子式 |
C19H33N5O6 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H33N5O6/c20-8-2-1-5-12(21)16(26)22-13(11-25)17(27)23-9-3-6-14(23)18(28)24-10-4-7-15(24)19(29)30/h12-15,25H,1-11,20-21H2,(H,22,26)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChIキー |
FCYKBRJAGXRESD-AJNGGQMLSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

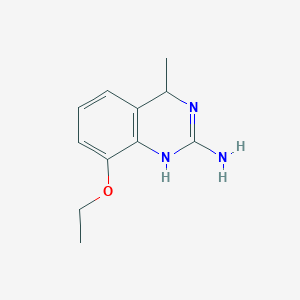
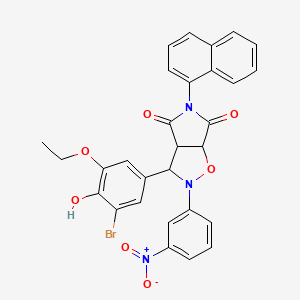

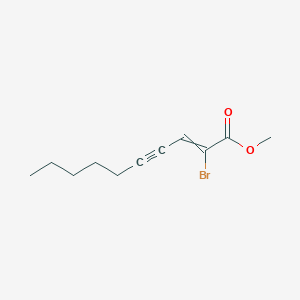
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
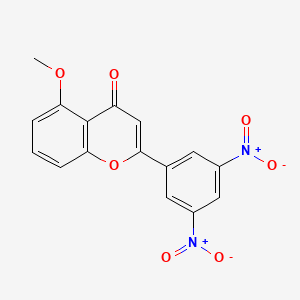
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
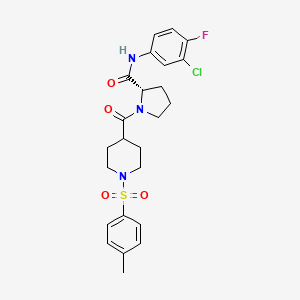
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)

